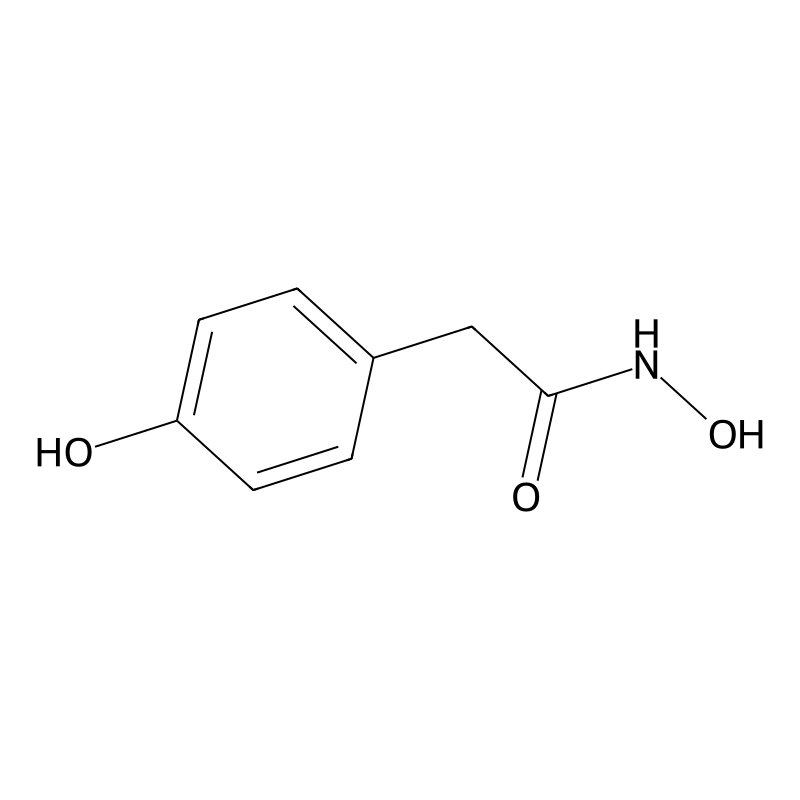

N-hydroxy-2-(4-hydroxyphenyl)acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-hydroxy-2-(4-hydroxyphenyl)acetamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 169.16 g/mol. This compound features a hydroxyl group attached to both the nitrogen and the aromatic ring, making it a derivative of 2-(4-hydroxyphenyl)acetamide. The presence of these functional groups suggests potential for various chemical interactions and biological activities, particularly in medicinal chemistry.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Acylation: The amine group can undergo acylation reactions, which may modify its biological activity.

- Reduction: The compound can be reduced to yield amines or other derivatives, depending on the reducing agent used.

These reactions are significant for modifying the compound's properties and enhancing its efficacy in various applications.

N-hydroxy-2-(4-hydroxyphenyl)acetamide exhibits several biological activities:

- Analgesic Properties: Similar to acetaminophen, this compound may influence pain pathways through interactions with receptors such as TRPV1 and cannabinoid receptors, potentially providing analgesic effects.

- Antioxidant Activity: The hydroxy groups may contribute to antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects: Preliminary studies suggest that compounds with similar structures can inhibit inflammation-related cytokines, indicating potential anti-inflammatory applications .

The synthesis of N-hydroxy-2-(4-hydroxyphenyl)acetamide can be achieved through various methods:

- Hydroxylation of 2-(4-hydroxyphenyl)acetamide: This can be done using hydroxylating agents under controlled conditions.

- Reactions with Hydroxylamine: Reacting 2-(4-hydroxyphenyl)acetamide with hydroxylamine hydrochloride in the presence of a base can yield N-hydroxy derivatives.

- Reductive Carbonylation: Utilizing palladium complexes in a reductive carbonylation process may also lead to the formation of this compound from nitrobenzene derivatives.

N-hydroxy-2-(4-hydroxyphenyl)acetamide has potential applications in several fields:

- Pharmaceuticals: Its analgesic and anti-inflammatory properties make it a candidate for pain management therapies.

- Cosmetics: The antioxidant properties may be beneficial in skincare formulations aimed at reducing oxidative damage.

- Agriculture: As a phenolic compound, it could have applications in plant protection or as a growth regulator.

Studies on N-hydroxy-2-(4-hydroxyphenyl)acetamide have shown that it can interact with various biological targets:

- Enzyme Inhibition: It may inhibit cyclooxygenase enzymes, similar to other analgesics, thus modulating pain pathways.

- Binding Interactions: The compound's structure allows for potential binding with proteins and enzymes through hydrogen bonding facilitated by its hydroxy groups.

- Metabolic Pathways: Although not fully characterized, it is likely involved in phenolic metabolism pathways, which could influence its biological effects.

Several compounds share structural similarities with N-hydroxy-2-(4-hydroxyphenyl)acetamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Hydroxyphenyl)acetamide | Contains a hydroxy group on the phenyl ring | Commonly used as an analgesic; simpler structure |

| N-(2-Hydroxyphenyl)acetamide | Hydroxyl group on the nitrogen-substituted carbon | Exhibits different biological activities |

| Acetaminophen (Paracetamol) | Similar acetamide structure but lacks additional hydroxyls | Widely used analgesic; more studied |

| 4-Hydroxyphenylacetate | Ester derivative of 4-hydroxyphenol | Potentially different pharmacokinetics |

N-hydroxy-2-(4-hydroxyphenyl)acetamide is unique due to its dual hydroxyl functionalization, which enhances its potential for diverse biological interactions compared to simpler analogs.